5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.
Scientific Research Applications
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-trichlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and binding affinities, making it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
1373319-40-4 |
---|---|
Molecular Formula |
C11H7Cl3N2O2 |
Molecular Weight |
305.5 |
Purity |
95 |
Origin of Product |
United States |
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